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Compound of Interest

Compound Name: 4-Methyl-2-hexanol

Cat. No.: B3369324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

organic compound 4-Methyl-2-hexanol (CAS No: 2313-61-3). The information presented

herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data, intended to aid in the identification, characterization, and quality

control of this molecule. Detailed experimental protocols for acquiring such data are also

provided, along with visualizations of analytical workflows and fragmentation patterns to

facilitate a deeper understanding.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for 4-Methyl-2-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental ¹H and ¹³C NMR data with detailed peak assignments for 4-Methyl-2-
hexanol are not readily available in publicly accessible spectral databases. The data presented

below is based on predictive models and should be used as a reference. Actual experimental

values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for 4-Methyl-2-hexanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 Multiplet 1H H-2 (CH-OH)

~1.7 Multiplet 1H H-4 (CH)

~1.4 Multiplet 2H H-5 (CH₂)

~1.2 Multiplet 2H H-3 (CH₂)

~1.1 Doublet 3H C1-H₃ (CH₃)

~0.9 Doublet 3H C4-CH₃

~0.9 Triplet 3H C6-H₃ (CH₃)

Table 2: Predicted ¹³C NMR Data for 4-Methyl-2-hexanol[1]

Chemical Shift (δ) ppm Carbon Assignment

~68 C-2 (CH-OH)

~45 C-3 (CH₂)

~35 C-4 (CH)

~30 C-5 (CH₂)

~24 C-1 (CH₃)

~20 C4-CH₃

~14 C-6 (CH₃)

Infrared (IR) Spectroscopy
The following data is based on the gas-phase IR spectrum available from the National Institute

of Standards and Technology (NIST) database.[2]

Table 3: Key IR Absorption Bands for 4-Methyl-2-hexanol[2]
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Wavenumber (cm⁻¹) Intensity Assignment

~3670 Weak, Sharp O-H Stretch (Free)

2850-3000 Strong C-H Stretch (Alkyl)

~1460 Medium C-H Bend (CH₂, CH₃)

~1380 Medium C-H Bend (CH₃)

~1120 Strong C-O Stretch

Mass Spectrometry (MS)
The following data is based on the electron ionization (EI) mass spectrum from the NIST

database.[3] The molecular weight of 4-Methyl-2-hexanol is 116.20 g/mol .[2][4]

Table 4: Major Fragments in the EI-Mass Spectrum of 4-Methyl-2-hexanol[3]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Proposed Fragment
Identity

45 100 [CH₃CHOH]⁺

57 60 [C₄H₉]⁺

43 55 [C₃H₇]⁺

71 45 [C₅H₁₁]⁺

29 40 [C₂H₅]⁺

98 10 [M - H₂O]⁺

101 5 [M - CH₃]⁺

Experimental Protocols
The following sections detail generalized protocols for the acquisition of spectroscopic data for

a liquid alcohol such as 4-Methyl-2-hexanol.
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NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a neat (undiluted)

liquid alcohol.

Sample Preparation:

Ensure the NMR tube (typically 5 mm) is clean and dry.

Using a pipette, transfer approximately 0.5-0.7 mL of the neat 4-Methyl-2-hexanol into the

NMR tube.

If a deuterated solvent is to be used for field locking and as a chemical shift reference,

dissolve 5-20 mg of the alcohol in approximately 0.6 mL of a suitable solvent (e.g., CDCl₃).

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

Place the sample into the NMR spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent (if used). For neat

samples, an unlocked experiment may be run, or an external lock can be used.

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution. This

can be done manually or automatically.

Data Acquisition:

¹H NMR:

Tune the probe to the proton frequency.

Set acquisition parameters, including the number of scans (typically 8-16 for good

signal-to-noise), spectral width, and relaxation delay.

Acquire the spectrum.
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¹³C NMR:

Tune the probe to the carbon frequency.

Set acquisition parameters. A higher number of scans is usually required for ¹³C NMR

due to the low natural abundance of the isotope. A longer relaxation delay may also be

necessary.

Acquire the proton-decoupled spectrum.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift axis using the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicity (splitting pattern) of the signals to deduce proton-proton coupling

information.

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of a liquid sample using an FT-IR spectrometer with an

Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis.

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Clean with a suitable solvent like

isopropanol or acetone and a soft, lint-free tissue, then allow it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and

water vapor).
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Sample Application:

Place a small drop of 4-Methyl-2-hexanol onto the center of the ATR crystal, ensuring the

crystal surface is fully covered.

Data Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

The software will automatically ratio the sample spectrum against the background

spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis and Cleanup:

Analyze the spectrum, identifying the wavenumbers of key absorption bands.

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the

sample.

Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the general procedure for analyzing a volatile liquid sample like 4-
Methyl-2-hexanol using a mass spectrometer with an electron ionization source, often coupled

with a gas chromatograph (GC-MS).

Sample Introduction:

If using a GC-MS system, dilute a small amount of the 4-Methyl-2-hexanol in a volatile

solvent (e.g., dichloromethane or hexane).

Inject a small volume (typically 1 µL) of the diluted sample into the GC inlet. The GC will

separate the components of the sample before they enter the mass spectrometer.

For direct insertion, a small amount of the sample can be introduced via a heated probe.

Ionization:
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As the sample molecules elute from the GC column or are volatilized from the probe, they

enter the ion source of the mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Spectrum Generation:

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.

The data system records the mass spectrum.

Visualizations
The following diagrams, created using the DOT language, illustrate key logical relationships

and processes in the spectroscopic analysis of 4-Methyl-2-hexanol.
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Caption: Workflow for the spectroscopic analysis of 4-Methyl-2-hexanol.
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Caption: Proposed EI-MS fragmentation of 4-Methyl-2-hexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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